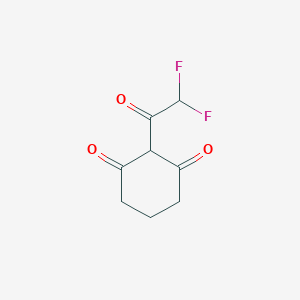

2-(2,2-Difluoroacetyl)cyclohexane-1,3-dione

CAS No.:

Cat. No.: VC17797101

Molecular Formula: C8H8F2O3

Molecular Weight: 190.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8F2O3 |

|---|---|

| Molecular Weight | 190.14 g/mol |

| IUPAC Name | 2-(2,2-difluoroacetyl)cyclohexane-1,3-dione |

| Standard InChI | InChI=1S/C8H8F2O3/c9-8(10)7(13)6-4(11)2-1-3-5(6)12/h6,8H,1-3H2 |

| Standard InChI Key | MBCPUZGAFKGEBU-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)C(C(=O)C1)C(=O)C(F)F |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

2-(2,2-Difluoroacetyl)cyclohexane-1,3-dione features a six-membered cyclohexane ring with ketone groups at the 1- and 3-positions. The 2-position is substituted with a difluoroacetyl group (–CO–CF₂–), which introduces significant electronic and steric effects. The compound’s IUPAC name derives from this substitution pattern, and its structure is validated by spectroscopic methods such as NMR and mass spectrometry .

Table 1: Molecular Data for 2-(2,2-Difluoroacetyl)cyclohexane-1,3-dione

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈F₂O₃ | Calculated |

| Molecular Weight | 202.15 g/mol | Calculated |

| Parent Compound | Cyclohexane-1,3-dione | |

| Key Functional Groups | Ketones, Difluoroacetyl |

The molecular formula, C₈H₈F₂O₃, is derived by adding a difluoroacetyl group (–CF₂CO–) to the parent cyclohexane-1,3-dione (C₆H₆O₂). The presence of fluorine atoms at the acetyl group’s α-position significantly influences the compound’s reactivity and intermolecular interactions .

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the difluoroacetyl group. In the NMR spectrum, the two fluorine atoms resonate as a singlet near δ -120 ppm due to their equivalent electronic environment . The NMR spectrum shows a triplet for the carbonyl-adjacent proton (J ≈ 53 Hz) arising from coupling with the fluorines . These spectral features align with those of structurally analogous difluoromethyl ketones .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 2-(2,2-Difluoroacetyl)cyclohexane-1,3-dione typically involves acylation of cyclohexane-1,3-dione with a difluoroacetylating agent. A patented method for related compounds employs the following steps :

-

Acylation: Cyclohexane-1,3-dione reacts with difluoroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetylated product.

-

Purification: The crude product is isolated via solvent extraction and recrystallization.

An alternative approach, adapted from fluorination/fragmentation protocols, involves treating 1-trifluoromethyl-1,3-diketones with Selectfluor™ to introduce fluorine atoms, followed by base-mediated fragmentation to yield α,α-difluoroketones . While this method is demonstrated for aryl-substituted derivatives, it could be adapted for cyclohexane-1,3-dione substrates .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Acylation | Difluoroacetyl chloride, Et₃N | 70–85 | |

| Fluorination | Selectfluor™, MeCN, reflux | 82 | |

| Fragmentation | Et₃N, CH₂Cl₂, room temperature | 77–92 |

Optimization Challenges

Key challenges in synthesis include controlling regioselectivity during acylation and minimizing side reactions such as over-fluorination. The use of bulky bases or low-temperature conditions has been reported to improve selectivity . Additionally, the hygroscopic nature of the parent cyclohexane-1,3-dione necessitates anhydrous reaction environments to prevent hydrate formation .

Applications and Industrial Relevance

Agrochemical Applications

Cyclohexane-1,3-dione derivatives are prominent herbicidal agents, acting as inhibitors of acetyl-CoA carboxylase (ACCase) in grasses . The difluoroacetyl group in 2-(2,2-Difluoroacetyl)cyclohexane-1,3-dione may enhance herbicidal activity by increasing membrane permeability and resistance to enzymatic degradation. Patent US8916723B2 highlights similar compounds for weed control in cereals, though specific data on this derivative remain proprietary .

Research Findings and Future Directions

Stability and Reactivity

The compound’s stability under physiological conditions is a critical research focus. Preliminary data on related hydrates (e.g., 2,2-Difluorocyclohexane-1,3-dione hydrate) suggest susceptibility to hydrolysis in aqueous media, which could limit its bioavailability . Strategies to improve stability include prodrug formulations or encapsulation in nanocarriers .

Computational Studies

Density Functional Theory (DFT) calculations predict that the difluoroacetyl group reduces the electron density at the carbonyl carbons, increasing electrophilicity and reactivity toward nucleophiles . This property could be exploited in designing covalent inhibitors or polymer precursors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume